CCT251545

CDK8 inhibitor binding mode Type I vs Type II kinase inhibitor cell‑based WNT reporter assay

CCT251545 (CAS 1661839-45-7) is a 3,4,5‑trisubstituted pyridine small molecule identified through high‑throughput cell‑based screening for WNT pathway inhibition. It was subsequently characterized as a potent, ATP‑competitive Type I inhibitor of the Mediator complex‑associated kinases CDK8 and CDK19, exhibiting >100‑fold selectivity over a panel of 291 other kinases.

Molecular Formula C23H24ClN5O
Molecular Weight 421.9 g/mol
Cat. No. B15621817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251545
Molecular FormulaC23H24ClN5O
Molecular Weight421.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
InChIKeyLBFYQISQYCGDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCT251545 Compound Profile: A Potent, Orally Bioavailable and Selective CDK8/19 Chemical Probe for WNT Pathway Research


CCT251545 (CAS 1661839-45-7) is a 3,4,5‑trisubstituted pyridine small molecule identified through high‑throughput cell‑based screening for WNT pathway inhibition [1]. It was subsequently characterized as a potent, ATP‑competitive Type I inhibitor of the Mediator complex‑associated kinases CDK8 and CDK19, exhibiting >100‑fold selectivity over a panel of 291 other kinases [2]. CCT251545 displays an IC₅₀ of 5 nM in the 7dF3 WNT reporter cell line and good oral pharmacokinetics across mouse, rat, and dog [1][2]. A co‑crystal structure with CDK8/cyclin C (PDB: 5BNJ) confirmed a distinctive DMG‑in binding mode involving insertion of the CDK8 C‑terminal Arg356 into the ligand‑binding site [2].

Why CCT251545 Cannot Be Simply Substituted: Binding Mode, Selectivity, and In Vivo Pharmacology Differences Among CDK8/19 Inhibitors


CDK8/19 inhibitors span Type I, Type II, and mixed binding modes, and this classification directly dictates their translation from biochemical potency to cell‑based and in vivo activity [1]. Type II inhibitors such as sorafenib, ponatinib, and linifanib exhibit potent biochemical CDK8/19 inhibition but fail to engage CDK8/19 in live cells (CETSA) or suppress WNT reporter activity at concentrations commensurate with their biochemical IC₅₀ values [1]. This decoupling arises because Type II inhibitors trap CDK8 in a DMG‑out conformation that is inaccessible when the kinase is assembled into the Mediator complex [1]. Even among Type I‑like CDK8/19 probes, marked differences in kinase‑wide selectivity profiles and pharmacokinetic properties preclude interchangeable use without compromising experimental reproducibility or target‑engagement confidence [2]. The quantitative evidence below establishes precisely where CCT251545 differentiates from the most closely related alternatives.

CCT251545 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons Against Key CDK8/19 Probes


Type I Binding Mode Confers Superior Cell‑Based Potency Translation Over Type II CDK8/19 Inhibitors

CCT251545 (Type I, DMG‑in) was directly compared with the Type II CDK8/19 inhibitors sorafenib, ponatinib, and linifanib for translation of biochemical CDK8/19 inhibition into live‑cell WNT reporter suppression and cellular target engagement. CCT251545 exhibits a 7dF3 WNT reporter IC₅₀ of 5 nM, closely matching its biochemical CDK8/19 IC₅₀ values (5.1 nM/5.6 nM). In stark contrast, sorafenib (CDK8 IC₅₀ = 199 nM; CDK19 IC₅₀ = 206 nM) showed no potent cell‑based activity in the 7dF3 or LS174T reporter assays and failed to stabilize CDK8 or CDK19 in SW620 cells by CETSA [1]. Linifanib (CDK8 IC₅₀ = 14 nM; CDK19 IC₅₀ = 24 nM) similarly failed to translate: 7dF3 reporter IC₅₀ = 1,290 nM and LS174T reporter IC₅₀ = 5,170 nM, with no CDK8/19 CETSA stabilization [1]. CCT251545 achieved >50% CDK8/19 stabilization at 0.30 μM in SW620 cells, whereas ponatinib showed minimal stabilization at this concentration despite a biochemical CDK8/19 IC₅₀ of approximately 14 nM—representing a 21‑fold and 13‑fold drop‑off from biochemical to cellular potency [1].

CDK8 inhibitor binding mode Type I vs Type II kinase inhibitor cell‑based WNT reporter assay CETSA target engagement

Cleaner Kinase‑Wide Selectivity Profile Compared to BMS‑265246 and K03861

In a live‑cell energy transfer probe study surveying CDK family selectivity, CCT251545 demonstrated sub‑threshold selectivity (no collateral CDK detected below 1 μM) for CDK8/19 with on‑target potency of 6 nM/6 nM (CDK8/CDK19) [1]. By comparison, BMS‑265246 showed higher on‑target biochemical potency (0.7 nM/1.5 nM) but engaged CDK3 as a collateral target at 10 nM [1]. K03861 (K08361) displayed 3 nM/1.4 nM on‑target potency with CDK7 collateral engagement at 63 nM [1]. Additionally, CCT251545 was screened at 1 μM against a panel of 291 kinases plus 55 receptors, ion channels, and enzymes, with GSK3α (IC₅₀ = 462 nM) and GSK3β (IC₅₀ = 690 nM) as the only off‑target hits; no inhibition of CDK1‑7 or CDK9 was detected [2].

CDK8/19 selectivity kinase profiling chemical probe selectivity collateral kinase inhibition

Multi‑Species Oral Bioavailability Supporting Robust In Vivo Study Design

CCT251545 exhibits oral bioavailability (F) exceeding 50% at a low oral dose of 0.5 mg/kg across mouse, rat, and dog, with moderate clearance in mouse and rat [1][2]. This multi‑species PK characterization stands in contrast to many CDK8/19 tool compounds for which oral PK parameters are either unreported or substantially inferior. Specifically, in mice, CCT251545 at 70 mg/kg p.o. b.i.d. achieves exposure levels that exceed cellular GI₅₀ values, enabling robust pharmacodynamic biomarker modulation (p‑STAT1ˢᴱᴿ⁷²⁷ reduction) and tumor growth inhibition [1][3].

oral pharmacokinetics preclinical PK CDK8 inhibitor bioavailability mouse rat dog PK

Quantified In Vivo Tumor Growth Inhibition in Two Orthogonal WNT‑Dependent Xenograft Models

CCT251545 demonstrated statistically significant tumor growth inhibition following oral dosing in two independent WNT‑driven in vivo models. In NCr athymic mice bearing established SW620 human colorectal cancer xenografts (APC‑mutant), CCT251545 administered at 70 mg/kg p.o. twice daily reduced final tumor weight by 70% relative to vehicle control [1][2]. In a second model, COLO205‑F1756 clone 4 (APC‑mutant colorectal) xenografts, the same dosing regimen (70 mg/kg p.o. b.i.d. for 9 days) significantly inhibited WNT signaling and reduced tumor weights by 37.5% [3]. Additionally, CCT251545 inhibited the growth of MMTV‑WNT‑1 breast cancers transplanted from genetically engineered mice, consistent with in vivo pharmacodynamic modulation of p‑STAT1ˢᴱᴿ⁷²⁷ [1][2].

WNT‑dependent tumor xenograft colorectal cancer breast cancer in vivo efficacy CDK8 inhibitor

Cellular Target Engagement Quantified via p‑STAT1ˢᴱᴿ⁷²⁷ Biomarker Modulation

CCT251545 reduces phospho‑STAT1ˢᴱᴿ⁷²⁷ levels in SW620 human colorectal cancer cells with an IC₅₀ of 9 nM, a value tightly concordant with its WNT reporter inhibition potency (IC₅₀ = 5 nM in 7dF3 cells) and its biochemical CDK8/19 IC₅₀ values (5.1/5.6 nM) [1][2]. This biomarker was validated as a direct readout of CDK8 kinase activity both in vitro and in vivo: p‑STAT1ˢᴱᴿ⁷²⁷ reduction was observed in SW620 tumor xenografts following oral CCT251545 dosing, at exposure levels exceeding cellular GI₅₀ [1]. No Type II CDK8/19 inhibitor has demonstrated comparable concordance between biochemical inhibition, cellular target engagement, and in vivo pharmacodynamic modulation for this biomarker [1].

p‑STAT1 biomarker CDK8 cellular target engagement pharmacodynamic biomarker SW620 colorectal cancer

Optimal Application Scenarios for CCT251545: Where This CDK8/19 Probe Delivers Unique Experimental Value


In Vivo Target Validation of CDK8/19 in WNT‑Driven Solid Tumor Models

CCT251545 is the CDK8/19 probe of choice for in vivo pharmacology studies requiring robust oral exposure and validated tumor growth inhibition. With oral bioavailability exceeding 50% across mouse, rat, and dog, and replicated efficacy in three independent WNT‑dependent tumor models—SW620 colorectal xenografts (70% tumor weight reduction), COLO205 xenografts (37.5% reduction), and MMTV‑WNT‑1 breast tumors—CCT251545 enables chronic oral dosing regimens that alternative CDK8/19 probes cannot match due to either poor PK or lack of published in vivo efficacy [1][2]. The p‑STAT1ˢᴱᴿ⁷²⁷ pharmacodynamic biomarker provides a concurrent readout of target engagement in the same animals, permitting dose‑to‑target engagement‑to‑efficacy correlations [1].

Cellular Studies Requiring Unambiguous Attribution of Phenotype to CDK8/19

When the experimental objective is to dissect CDK8/19‑specific biology without confounding collateral kinase inhibition, CCT251545 offers the cleanest selectivity profile among validated CDK8/19 chemical probes. In live‑cell NanoBRET selectivity assays, CCT251545 exhibits sub‑threshold engagement of all non‑CDK8/19 CDK family members (<1 μM), whereas BMS‑265246 and K03861 each engage at least one additional CDK (CDK3 at 10 nM and CDK7 at 63 nM, respectively) at therapeutically relevant concentrations [3]. The Type I DMG‑in binding mode further ensures that CCT251545 engages Mediator‑complexed CDK8/19 in live cells—a property not shared by Type II inhibitors [1].

Transcriptional and Epigenomic Studies of CDK8/19‑Mediated Gene Regulation

CCT251545 treatment alters the expression of WNT pathway‑regulated genes (including AXIN2, ASCL2, and MYC) and STAT1‑regulated genes in a manner consistent with CDK8/19 kinase inhibition, as demonstrated by microarray studies in murine intestinal organoids expressing mutant β‑catenin [1]. Importantly, an inactive structural analog (compound 8) elicited none of these gene expression changes, confirming that the transcriptional effects are on‑target [1]. Researchers studying CDK8/19's role in transcriptional regulation—including Mediator complex function, enhancer regulation, and super‑enhancer biology—can use CCT251545 with the confidence that observed transcriptional changes are attributable to CDK8/19 kinase inhibition rather than off‑target activity.

Structure‑Based Drug Design and MedChem Optimization of CDK8/19 Inhibitors

The high‑resolution co‑crystal structure of CCT251545 bound to CDK8/cyclin C (PDB: 5BNJ, 2.6 Å) reveals a distinctive Type I binding mode featuring insertion of the CDK8 C‑terminal Arg356 into the hinge region, forming a cation‑π interaction with the ligand phenyl ring [1]. This structural information—unavailable for many CDK8/19 tool compounds—provides a rational basis for structure‑guided optimization of novel CDK8/19 inhibitors. Medicinal chemistry teams can leverage the CCT251545‑CDK8 co‑crystal structure to design analogs with improved selectivity or potency while maintaining the favorable Type I binding mode that underpins cellular activity [1].

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